molecular formula C11H19NO2S B1470078 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid CAS No. 1499488-27-5

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid

Cat. No. B1470078
CAS RN: 1499488-27-5
M. Wt: 229.34 g/mol
InChI Key: MXJQADUNYORYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, or THPPA, is a powerful and versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless solid that is soluble in water and ethanol, and is used as a reagent in organic synthesis. THPPA is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds involving structures similar to 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid have been synthesized to explore their chemical properties and potential applications. For example, research on the synthesis of coumarin-based fluorescent compounds utilized piperidine derivatives, indicating the role of piperidine structures in developing new fluorescent materials with potential applications in bioimaging and sensors (Sanap & Samant, 2012).

Catalytic Applications

  • Piperidine and its derivatives, akin to the core structure of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, have been employed as catalysts in chemical reactions. For instance, research on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes highlighted their use as catalysts for oxidative alkenol cyclization, demonstrating the utility of piperidine derivatives in catalysis and organic synthesis (Dönges et al., 2014).

Material Science

  • The synthesis and study of novel piperidine-containing compounds, similar in structural motifs to 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, have implications in material science. For example, research on the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates aimed at creating monomers for fluorescent films, indicating the potential of such structures in the development of new materials with specific optical properties (Soboleva et al., 2017).

Medicinal Chemistry

  • While avoiding specifics on drug use, dosage, and side effects, it's worth noting that derivatives of piperidine, similar to the structure of interest, have been synthesized and evaluated for various biological activities. This includes research on N- and O-acyl derivatives of diphenylpiperidines, which are part of ongoing efforts to discover new biologically active compounds (Soldatenkov et al., 2003).

properties

IUPAC Name

2-[1-(thiolan-3-yl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c13-11(14)7-9-1-4-12(5-2-9)10-3-6-15-8-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQADUNYORYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Reactant of Route 2
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Reactant of Route 3
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Reactant of Route 4
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Reactant of Route 5
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Reactant of Route 6
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.